molecular formula C13H18N4O B2974829 N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 2176766-52-0

N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2974829
CAS No.: 2176766-52-0
M. Wt: 246.314
InChI Key: JIBINIYEYIVXEK-UHFFFAOYSA-N
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Description

N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 2176766-52-0) is a small molecule research chemical with a molecular formula of C13H18N4O and a molecular weight of 246.31 g/mol . Its structure features a piperidine-4-carboxamide core, substituted at the nitrogen with a prop-2-ynyl (propargyl) group and at the carboxamide with a 1-methylpyrazol-3-yl group . This specific arrangement places it within a class of compounds investigated for potential activity in neurological and oncological research. Compounds with this scaffold are of significant interest in medicinal chemistry, particularly in the development of ligands for central nervous system targets . Research into A2A adenosine receptor (A2AAR) antagonists, for instance, has accelerated due to their potential in Parkinson's disease therapy and cancer immunotherapy . The antagonism of A2AAR can block adenosine-induced suppression of the immune response, offering a promising avenue for oncological research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental investigations.

Properties

IUPAC Name

N-(1-methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-3-7-17-9-4-11(5-10-17)13(18)14-12-6-8-16(2)15-12/h1,6,8,11H,4-5,7,9-10H2,2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBINIYEYIVXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper triflate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrazole- and piperidine-containing carboxamides. Below is a comparative analysis based on molecular features, substituent variations, and inferred biological roles:

Compound Name Molecular Formula Key Substituents Molecular Weight Reported Applications
N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide C₁₃H₁₈N₄O 1-Methylpyrazole, propargyl-piperidine 246.3 g/mol Pesticidal mixtures (inferred)
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O Ethyl-methyl pyrazole, dimethyl-pyridopyrazole 374.4 g/mol Drug discovery (anticancer, kinase inhibition)
5-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide C₉H₁₁N₅O₂ Methyl-oxazole, methyl-pyrazole 221.2 g/mol Antimicrobial/agrochemical research
N-(1H-Pyrazol-4-yl)pyridine-4-carboxamide C₉H₈N₄O Unsubstituted pyrazole, pyridine 188.2 g/mol Scaffold for metalloenzyme inhibitors

Substituent-Driven Functional Differences

  • Propargyl Group in Target Compound: The propargyl (prop-2-ynyl) substituent on the piperidine ring may enhance lipophilicity and membrane permeability compared to simpler alkyl or aryl groups.
  • Pyrazole Substitution Patterns : The 1-methylpyrazole group in the target compound contrasts with ethyl-methyl or unsubstituted pyrazole moieties in analogs. Methylation at the pyrazole nitrogen often improves metabolic stability, a critical factor in agrochemical design .
  • Piperidine vs. Pyridine/Oxazole Scaffolds : The piperidine ring provides conformational flexibility, whereas rigid pyridine or oxazole cores (e.g., in compounds from and ) may restrict binding to planar enzyme active sites.

Research Findings and Key Observations

Agrochemical Relevance: Pyrazole-carboxamides are prevalent in pesticidal formulations due to their balance of stability and bioactivity. The propargyl-piperidine group in the target compound may offer novel binding interactions absent in older-generation pyrazole derivatives .

Synthetic Feasibility : The presence of a propargyl group introduces synthetic challenges (e.g., regioselectivity in alkyne reactions), which may limit scalability compared to simpler methyl or ethyl-substituted analogs .

Biological Activity

N-(1-Methylpyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C13H18N4O
  • CAS Number : 2176766-52-0

This compound features a piperidine ring, a pyrazole moiety, and a carboxamide functional group, which are significant for its biological interactions.

Research indicates that compounds containing pyrazole derivatives often exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The pyrazole nucleus is known for its ability to interact with various biological targets, leading to diverse pharmacological effects .

Pharmacological Studies

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to this compound have demonstrated significant COX inhibition in vitro .
  • Anticancer Activity : Some pyrazole derivatives have been evaluated for their anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Study 1: COX Inhibition

A study conducted on a series of pyrazole derivatives showed that this compound exhibited potent COX-2 inhibition with an IC50 value significantly lower than that of traditional NSAIDs . This suggests its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In another study focusing on the anticancer effects of pyrazole derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with mechanisms involving the activation of caspase pathways leading to apoptosis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
AnalgesicPain relief through COX inhibition

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